molecular formula C16H13ClN4O2S B2468123 N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE CAS No. 899738-75-1

N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2468123
CAS No.: 899738-75-1
M. Wt: 360.82
InChI Key: QETSHGRUKJFRMC-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)Methyl]-2-{[5-(Pyridin-3-Yl)-1,3,4-Oxadiazol-2-Yl]Sulfanyl}Acetamide is a structurally complex acetamide derivative featuring three key moieties:

  • 1,3,4-Oxadiazole ring: A nitrogen-oxygen heterocycle known for metabolic stability and diverse bioactivity.
  • Pyridin-3-yl substituent: Enhances solubility and enables π-π stacking or coordination with biological targets.

This compound’s design leverages the synergistic effects of these groups, making it a candidate for applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-13-6-2-1-4-11(13)9-19-14(22)10-24-16-21-20-15(23-16)12-5-3-7-18-8-12/h1-8H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETSHGRUKJFRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxadiazole intermediate.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with the oxadiazole-pyridine intermediate in the presence of a Lewis acid catalyst.

    Formation of the Final Compound: The final step involves the coupling of the chlorophenyl-pyridine-oxadiazole intermediate with an acetamide derivative under appropriate reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and pyridine rings exhibit significant antimicrobial activity. N-[(2-Chlorophenyl)Methyl]-2-{[5-(Pyridin-3-Yl)-1,3,4-Oxadiazol-2-Yl]Sulfanyl}Acetamide has been tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. For example, studies have reported effective inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Compounds similar to this one have shown potential as non-steroidal anti-inflammatory drugs (NSAIDs), providing relief from pain and inflammation with fewer side effects compared to traditional NSAIDs .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by modulating various signaling pathways involved in cell survival and proliferation. The ability to selectively target cancer cells while sparing normal cells makes it a candidate for further investigation in cancer therapy .

Case Study 1: Antibacterial Activity

In a study published in Pharmaceutical Research, this compound was evaluated for its antibacterial efficacy against ESKAPE pathogens. The compound demonstrated significant inhibition with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of this compound indicated that it effectively reduced inflammation markers in animal models of arthritis. The results showed a reduction in paw swelling and inflammatory cytokines compared to control groups treated with standard anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Binding Affinity and Selectivity

  • The 2-chlorophenylmethyl group confers higher binding affinity to chlorinated receptor sites compared to bromo or fluoro analogs, as observed in kinase inhibition assays .
  • The 1,3,4-oxadiazole-sulfanyl linkage enhances rigidity, reducing conformational entropy loss upon target binding .

Metabolic Stability

  • Oxadiazole derivatives generally exhibit superior metabolic stability over triazoles due to reduced susceptibility to cytochrome P450 oxidation .

Biological Activity

N-[(2-Chlorophenyl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfany}acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiviral properties, based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A chlorophenyl group
  • A pyridinyl moiety
  • An oxadiazole ring
  • A sulfanyl linkage

This unique combination of functional groups is believed to contribute to its biological efficacy.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:

  • In a study focused on the synthesis of various acetamide derivatives, compounds similar to N-[(2-chlorophenyl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfany}acetamide demonstrated notable activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported in the range of 10–50 µg/mL, indicating moderate to strong antibacterial effects .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies:

  • In Vitro Studies :
    • The compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that it induced apoptosis in a dose-dependent manner, with IC50 values around 25 µM for MCF-7 cells .
    • Flow cytometry analysis confirmed increased rates of apoptosis when treated with the compound compared to untreated controls .
  • In Vivo Studies :
    • Animal models demonstrated that administration of the compound significantly reduced tumor growth in xenograft models. Tumor sizes were reduced by approximately 40% compared to control groups after 14 days of treatment .

Antiviral Activity

Oxadiazole derivatives have also been investigated for their antiviral properties:

  • A study highlighted the antiviral activity against Hepatitis B virus (HBV), where compounds structurally related to N-[(2-chlorophenyl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfany}acetamide exhibited promising results. The effective concentration (EC50) was found to be around 15 µM, suggesting potential for further development as antiviral agents against HBV .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EC50 ValueObservations
AntimicrobialVarious bacterial strains10–50 µg/mLModerate to strong antibacterial effects
AnticancerMCF-7~25 µMInduces apoptosis; reduces tumor growth
AntiviralHepatitis B virus~15 µMPotential antiviral activity against HBV

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can purity be ensured?

Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate. Key steps include:

  • Condensation : Reacting 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions to form the sulfanyl-acetamide backbone .
  • Purification : Techniques like column chromatography (using silica gel and ethyl acetate/hexane gradients) or recrystallization (from ethanol or acetonitrile) are employed to isolate the pure product. Confirmation of purity requires HPLC (>95% purity threshold) and consistent melting point analysis .

Basic: How is the compound’s structural integrity validated?

Answer:
Structural validation combines spectroscopic and computational methods:

  • NMR : 1^1H and 13^13C NMR spectra are analyzed for characteristic peaks (e.g., pyridine protons at δ 8.5–9.0 ppm, oxadiazole-linked CH2_2 at δ 4.2–4.5 ppm). Discrepancies in integration ratios may indicate impurities .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) with <2 ppm error. Fragmentation patterns are compared to simulated spectra using tools like Gaussian .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data (e.g., space group P21/c, unit cell parameters) validate bond lengths and angles .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:
Optimization requires systematic parameter screening:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur atoms in oxadiazole-thiol intermediates, improving coupling efficiency .
  • Catalysis : Transition metals (e.g., CuI) or organocatalysts (e.g., DBU) can accelerate thioether bond formation. Kinetic studies (via in situ IR) monitor reaction progress .
  • DoE (Design of Experiments) : Response surface methodology identifies optimal temperature (70–90°C), stoichiometry (1:1.2 molar ratio), and reaction time (6–8 hr) .

Advanced: How to resolve conflicting spectroscopic data during characterization?

Answer:
Data contradictions arise from tautomerism or dynamic processes. Mitigation strategies include:

  • Variable Temperature NMR : Cooling to −40°C slows exchange processes, resolving split peaks for rotameric forms .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to distinguish overlapping signals (e.g., pyridyl vs. chlorophenyl protons) .
  • Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) simulate NMR shifts and compare them to experimental data to identify misassignments .

Advanced: What computational methods predict the compound’s reactivity and electronic properties?

Answer:

  • HOMO-LUMO Analysis : DFT calculations (e.g., using Gaussian 09) reveal electron-rich regions (oxadiazole sulfur) as nucleophilic sites. HOMO-LUMO gaps (~4.5 eV) correlate with stability .
  • Molecular Electrostatic Potential (MESP) : Maps highlight electrophilic regions (chlorophenyl group) for targeted derivatization .
  • MD Simulations : Assess solubility and aggregation behavior in aqueous/organic matrices using GROMACS .

Basic: Which functional groups dictate its chemical reactivity?

Answer:

  • 1,3,4-Oxadiazole Ring : Participates in nucleophilic substitution (e.g., SNAr) at the C-2 position due to electron-withdrawing effects .
  • Sulfanyl Linkage (-S-) : Prone to oxidation (forming sulfoxides/sulfones) under strong oxidizing agents (H2_2O2_2, KMnO4_4) .
  • Chlorophenyl Group : Directs electrophilic aromatic substitution (e.g., nitration) at the para position relative to chlorine .

Advanced: How to assess its potential biological activity in early-stage research?

Answer:

  • In Silico Screening : Molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) predicts binding affinity. ADMET predictors evaluate toxicity .
  • In Vitro Assays : Microplate-based assays (e.g., MTT for cytotoxicity) at varying concentrations (1–100 μM) identify IC50_{50} values. Dose-response curves are analyzed using GraphPad Prism .
  • Metabolic Stability : Liver microsome studies (human/rat) quantify half-life (t1/2_{1/2}) and CYP450 inhibition potential .

Advanced: What strategies mitigate decomposition of sensitive functional groups during reactions?

Answer:

  • Protecting Groups : Temporarily shield reactive sites (e.g., Boc for amines during sulfanyl coupling) .
  • Low-Temperature Reactions : Conduct alkylation steps at 0–5°C to prevent oxadiazole ring degradation .
  • Inert Atmosphere : Use argon/gloveboxes to avoid oxidation of sulfanyl groups .

Advanced: How to design derivatives with enhanced bioactivity?

Answer:

  • Bioisosteric Replacement : Substitute the chlorophenyl group with trifluoromethyl or heterocycles (e.g., thiophene) to improve membrane permeability .
  • Fragment-Based Design : Introduce hydrogen-bond donors (e.g., hydroxyl groups) at the pyridine ring to enhance target binding .
  • SAR Studies : Synthesize 10–15 analogs with systematic substitutions and correlate structural changes with activity data .

Advanced: How are synthetic byproducts characterized and minimized?

Answer:

  • LC-MS Monitoring : Track byproduct formation (e.g., disulfides from over-oxidation) in real-time .
  • Green Chemistry Approaches : Switch to micellar catalysis (e.g., TPGS-750-M) to reduce side reactions and improve atom economy .
  • Crystallization-Driven Purification : Exploit solubility differences to isolate the target compound from impurities .

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